

# Solubility of 4-(1H-Imidazol-4-yl)benzoic acid in different solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(1H-Imidazol-4-yl)benzoic Acid

Cat. No.: B086458

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An In-Depth Technical Guide to the Solubility of 4-(1H-Imidazol-4-yl)benzoic Acid

**Authored by a Senior Application Scientist**

## Foreword: Understanding the Criticality of Solubility in Drug Discovery

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, the failure of an otherwise potent drug candidate.<sup>[1][2]</sup> This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the solubility of 4-(1H-Imidazol-4-yl)benzoic acid. While specific solubility data for this compound is not extensively published, this guide will equip you with the theoretical knowledge and practical protocols to determine and understand its solubility profile.

## Molecular Profile of 4-(1H-Imidazol-4-yl)benzoic Acid

4-(1H-Imidazol-4-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety attached to an imidazole ring.<sup>[3]</sup> This unique structure confers upon it an amphoteric nature, meaning it possesses both acidic and basic functional groups.

- **Acidic Group:** The carboxylic acid (-COOH) group is acidic.

- **Basic Group:** The imidazole ring contains a basic nitrogen atom.

This dual functionality is the primary determinant of its solubility behavior, particularly in aqueous solutions of varying pH. The molecule has a molecular formula of  $C_{10}H_8N_2O_2$  and a molecular weight of 188.19 g/mol .<sup>[3]</sup>

## Theoretical Framework for Solubility

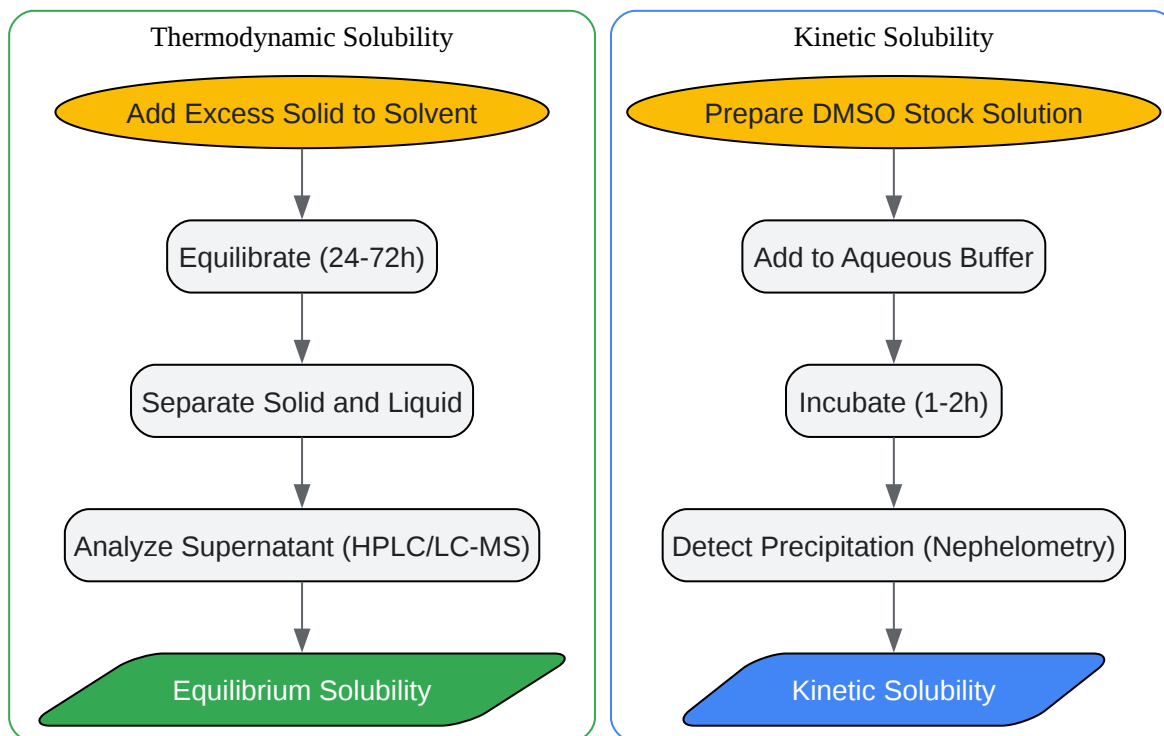
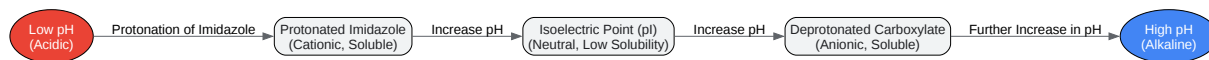
The principle of "like dissolves like" is a foundational concept in predicting solubility.<sup>[4]</sup> This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.

### pH-Dependent Solubility

For ionizable compounds like **4-(1H-Imidazol-4-yl)benzoic acid**, pH is a critical factor influencing aqueous solubility.<sup>[5][6]</sup> The solubility of the compound will be at its minimum at its isoelectric point (pI), where the net charge on the molecule is zero.

- In acidic solutions (low pH): The imidazole ring will be protonated, forming a positively charged species that is more soluble in water.
- In alkaline solutions (high pH): The carboxylic acid group will be deprotonated, forming a negatively charged carboxylate, which also enhances aqueous solubility.

The Henderson-Hasselbalch equation can be used to predict the ionization state of the functional groups at a given pH, provided the pKa values are known. While the specific pKa values for **4-(1H-Imidazol-4-yl)benzoic acid** are not readily available, we can estimate them based on the pKa of benzoic acid (around 4.2) and imidazole (around 7.0).



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- To cite this document: BenchChem. [Solubility of 4-(1H-Imidazol-4-yl)benzoic acid in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086458#solubility-of-4-1h-imidazol-4-yl-benzoic-acid-in-different-solvents]

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